molecular formula C11H13BrN2O B1409020 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one CAS No. 1892565-47-7

1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one

Cat. No.: B1409020
CAS No.: 1892565-47-7
M. Wt: 269.14 g/mol
InChI Key: BMAWNTUQIBGTBA-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one (CAS 1539461-73-8) is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 . This imidazolidin-2-one derivative is characterized by a bromo- and methyl-substituted phenyl ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. It is specifically listed as a key chemical building block in pharmaceutical patent literature concerning imidazolidine derivatives . Compounds within this class have been investigated for their potential biological activity, including uses related to androgen receptor modulation . As a sophisticated synthetic building block, it enables researchers to explore structure-activity relationships and develop novel therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)-3-methylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-8-3-4-9(7-10(8)12)14-6-5-13(2)11(14)15/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAWNTUQIBGTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(C2=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Specific Synthetic Routes

Cyclization Using Urea and Substituted Acetol or Carbamates
  • A known method for preparing imidazolidin-2-one derivatives involves reacting acetol with urea under acidic catalysis in solvents like acetic acid at reflux temperature (100-130°C) to form 4-methyl-4-imidazolin-2-one intermediates.
  • This approach can be adapted by using substituted acetol derivatives or by introducing the substituted phenyl group via subsequent reactions.
N-Arylation of Imidazolidin-2-one
  • The attachment of the 3-bromo-4-methylphenyl group to the nitrogen of the imidazolidinone ring can be achieved through nucleophilic substitution or palladium-catalyzed coupling reactions using the corresponding aryl halide or aniline derivative.
  • For example, starting from 3-bromo-4-methylaniline, one can perform cyclization with methyl isocyanate or analogous reagents to form the N-aryl imidazolidin-2-one core.
Methylation of the Imidazolidinone Nitrogen
  • The methyl group on the nitrogen at position 3 can be introduced by methylation using methyl iodide or dimethyl sulfate under basic conditions after ring formation.
  • Alternatively, starting materials with pre-installed methyl groups can be used to avoid additional methylation steps.

Purification and Isolation

  • After synthesis, the compound is typically purified by extraction, washing with brine, drying over magnesium sulfate, and evaporation of solvents to yield the product as an oil or crystalline solid.
  • Crystallization from solvents such as water or acetic acid at low temperatures (0-5°C) is used to obtain pure crystalline material.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Solvent Temperature Reaction Time Yield/Remarks
Cyclization of acetol and urea Acetol, urea, acid catalyst (e.g., p-toluenesulfonic acid) Acetic acid Reflux (100-130°C) 0.5-24 hours Efficient formation of imidazolinone intermediate
N-Arylation 3-Bromo-4-methylaniline, methyl isocyanate or aryl halide Polar aprotic solvents (e.g., acetonitrile) Room temp to reflux 1-3 hours Formation of N-aryl imidazolidinone
N-Methylation Methyl iodide or dimethyl sulfate, base (e.g., NaHCO3) Acetonitrile or similar Room temp to reflux 1-2 hours Introduction of methyl group on N3
Purification Extraction, washing, drying, crystallization Water, methylene chloride, brine 0-5°C for crystallization Variable Pure crystalline product obtained

Research Findings and Optimization Notes

  • The reaction between acetol and urea to form 4-methyl-4-imidazolin-2-one is well-documented as a one-step, efficient process with good yields, serving as a key intermediate for further functionalization.
  • Acid catalysts such as p-toluenesulfonic acid improve cyclization efficiency.
  • Solvent choice affects reaction rate and product isolation; acetic acid is preferred for its dual role as solvent and acid catalyst.
  • N-arylation reactions benefit from the use of polar aprotic solvents and may require palladium catalysis for challenging substrates, although direct nucleophilic substitution is possible with activated aryl halides.
  • Methylation steps must be carefully controlled to avoid over-alkylation or side reactions.
  • Purification steps involving aqueous workup and crystallization ensure removal of inorganic salts and byproducts, yielding high-purity final compounds.

Chemical Reactions Analysis

1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to remove the bromine atom.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one has been investigated for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP17, which plays a crucial role in steroidogenesis and is implicated in hormone-dependent cancers such as prostate and breast cancer .

Case Study: Prostate Cancer Treatment
Research has shown that derivatives of imidazolidinones can be effective in treating prostate cancer by inhibiting CYP17 activity. This inhibition can lead to reduced androgen levels, thus slowing the progression of androgen-dependent tumors .

Antimicrobial Activity

The compound exhibits significant antibacterial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve interference with bacterial metabolic pathways or cell wall synthesis, making it a candidate for further development as an antimicrobial agent.

Case Study: Antibacterial Efficacy
In preliminary studies, this compound demonstrated effectiveness against Staphylococcus aureus and other pathogens, suggesting its potential utility in clinical applications for treating infections .

Insecticidal Properties

Research indicates that this compound may also possess insecticidal properties, targeting specific metabolic processes in pests. This application positions it as a potential environmentally friendly pesticide alternative.

Case Study: Agricultural Applications
Field studies have shown that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects, highlighting its dual role in pest management strategies .

Comparative Analysis with Related Compounds

To better understand the uniqueness and efficacy of this compound, it can be compared with structurally related compounds:

Compound NameStructureUnique FeaturesBiological Activity
1-(4-Bromo-2-methylphenyl)-3-methylimidazolidin-2-oneC₁₁H₁₃BrN₂ODifferent bromine positioningVaries in antimicrobial efficacy
1-(3-Chloro-4-methylphenyl)-3-methylimidazolidin-2-oneC₁₁H₁₃ClN₂OChlorine substituentPotentially altered reactivity
1-(3-Bromo-4-nitrophenyl)-3-methylimidazolidin-2-oneC₁₁H₁₃BrN₄O₂Nitro group introduces different electronic propertiesVaries in anticancer activity

This table illustrates how variations in substituents can influence biological behavior and highlights the importance of structural modifications in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. The bromine atom and the imidazolidinone moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one can be compared with similar compounds such as:

    1-(3-Bromo-4-methylphenyl)piperidine: This compound has a similar bromine and methyl-substituted phenyl ring but differs in the heterocyclic moiety.

    3-Bromo-4-methylbenzyl alcohol: This compound shares the bromine and methyl-substituted phenyl ring but has a different functional group.

The uniqueness of this compound lies in its imidazolidinone structure, which imparts distinct chemical and biological properties.

Biological Activity

1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one is a heterocyclic compound with significant potential in biological applications. Its structure includes a bromine atom and a methyl group on a phenyl ring, connected to a five-membered imidazolidin ring. This unique configuration contributes to its biological activity, making it a subject of interest in medicinal chemistry and agricultural science.

  • Molecular Formula : C₁₁H₁₃BrN₂O
  • Molecular Weight : 269.1377 g/mol
  • CAS Number : 1892565-47-7

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Demonstrated effectiveness against multiple bacterial strains.
  • Insecticidal Effects : Potential application in agriculture as an insecticide.
  • Anticancer Potential : Ongoing research into its efficacy against cancer cell lines.

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The bromine atom and the imidazolidinone moiety are critical for its reactivity, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules, which can lead to various biological effects.

Case Studies and Research Findings

  • Antibacterial Activity :
    • Preliminary studies indicate that this compound exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. Its structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth through interference with metabolic pathways or cell wall synthesis.
  • Insecticidal Properties :
    • Research has indicated that this compound can effectively target insect pests, potentially disrupting their metabolic processes. This property positions it as a candidate for development as an environmentally friendly pesticide.
  • Anticancer Activity :
    • A study exploring the anticancer potential of imidazolidinone derivatives found that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction or cell cycle arrest .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructureUnique FeaturesBiological Activity
1-(4-Bromo-2-methylphenyl)-3-methylimidazolidin-2-oneC₁₁H₁₃BrN₂ODifferent bromine positioningVaries in antimicrobial efficacy
1-(3-Chloro-4-methylphenyl)-3-methylimidazolidin-2-oneC₁₁H₁₃ClN₂OChlorine substituentPotentially altered reactivity
1-(3-Bromo-4-nitrophenyl)-3-methylimidazolidin-2-oneC₁₁H₁₃BrN₄O₂Nitro group introduces different electronic propertiesVaries in anticancer activity

This comparison illustrates how variations in substituents can influence the biological behavior of imidazolidinone derivatives.

Q & A

Q. Optimization Strategies :

  • Use DoE (Design of Experiments) to vary temperature, solvent polarity, and catalyst loading.
  • Monitor reaction progress via HPLC to identify side products (e.g., over-bromination or N-alkylation byproducts) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationFeBr₃, Br₂, 0°C → 25°C7892%
CyclizationUrea, DMF, 120°C, 12h6585%

What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the imidazolidinone ring (δ 3.2–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). The methyl group on the phenyl ring appears as a singlet (δ 2.3–2.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O) at ~160 ppm and quaternary carbons adjacent to bromine .
  • Mass Spectrometry (HRMS) : Use ESI+ to detect [M+H]⁺ with isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • XRD : For crystalline samples, single-crystal X-ray diffraction resolves regiochemistry and confirms the absence of polymorphs .

Advanced Research Questions

How can computational modeling resolve contradictions in experimental data (e.g., unexpected regioselectivity in electrophilic substitution)?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model the electron density of the phenyl ring. The bromine and methyl groups are meta-directing, but steric hindrance from the methyl group may favor substitution at specific positions .
  • Transition State Analysis : Compare activation energies for competing reaction pathways (e.g., bromination at C3 vs. C5) using B3LYP/6-31G(d) basis sets .
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or ChemDraw validate experimental spectra and identify misassignments .

Q. Table 2: DFT-Predicted vs. Experimental Regioselectivity

PositionΔG (kcal/mol)Observed Product Ratio
C312.585%
C515.215%

What strategies address discrepancies in crystallographic data (e.g., poor diffraction quality or ambiguous bond lengths)?

Methodological Answer:

  • Crystal Engineering : Optimize crystallization solvents (e.g., EtOAc/hexane vs. DCM/MeOH) to improve crystal packing .
  • High-Resolution Data Collection : Use synchrotron radiation for weakly diffracting crystals to enhance resolution (<1.0 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O or π-stacking) to validate bond lengths and angles .

How can the compound’s environmental persistence or bioactivity be assessed without industrial toxicity data?

Methodological Answer:

  • QSAR Modeling : Predict biodegradation pathways using EPI Suite or TEST software, focusing on hydrolysis of the imidazolidinone ring .
  • Microtox Assays : Screen for acute toxicity using Vibrio fischeri luminescence inhibition (EC₅₀ values) .
  • Metabolite Identification : Use LC-MS/MS to detect degradation products under simulated environmental conditions (pH 3–9, UV light) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one

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